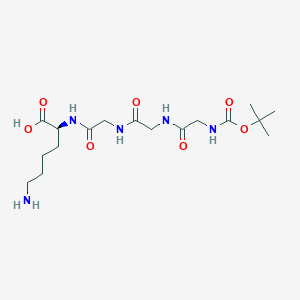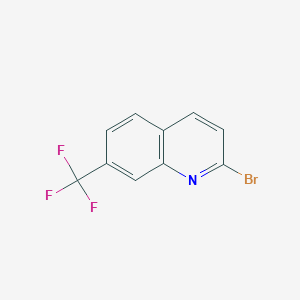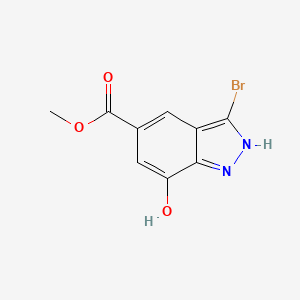
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of indazoles, the core structure in “Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate”, has been a subject of research. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of compounds related to Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate reveal significant interest in the chemical modification of indazole derivatives for various applications, including the development of novel compounds with potential antitumor activity. For instance, research on the synthesis of pyridyl–pyrazole-3-one derivatives, including analogs similar to the target compound, has shown that these compounds exhibit selective cytotoxicity against tumor cell lines without harming normal cells, highlighting their potential in cancer therapy (Huang et al., 2017).
Anticonvulsant Activity
The development of 3-aminopyrroles and related indazole compounds demonstrates a methodical approach to synthesizing new chemical entities with significant anticonvulsant activity. This process underscores the versatility of indazole derivatives in medicinal chemistry, particularly in creating compounds that offer a balance between efficacy and safety for neurological conditions (Unverferth et al., 1998).
N-Heterocyclic Carbene Chemistry
Indazole derivatives, including those structurally related to Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate, play a crucial role in the field of N-heterocyclic carbene chemistry. These compounds are involved in reactions that lead to ring enlargement and the formation of complex structures with potential applications in materials science and catalysis (Schmidt et al., 2008).
Antifungal and Antibacterial Activities
Research into novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to the target compound, has demonstrated their effectiveness against various phytopathogenic fungi. This highlights the potential of indazole derivatives in developing new antifungal agents that could address the increasing resistance to existing treatments (Du et al., 2015).
Propiedades
IUPAC Name |
methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMPNHKDJZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



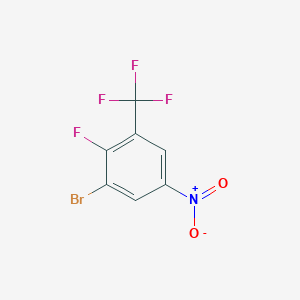
![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)
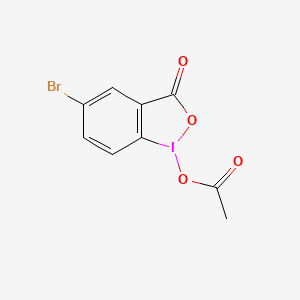
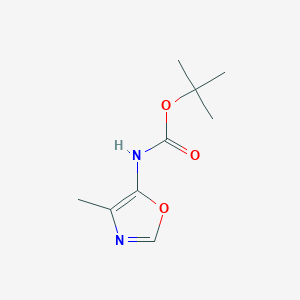
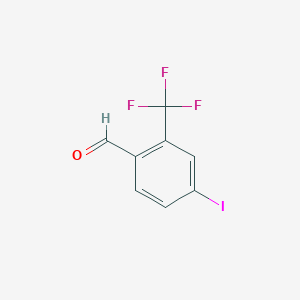
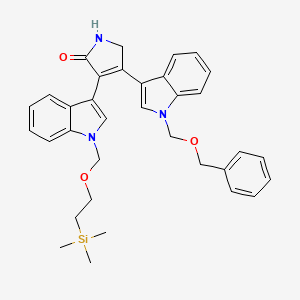
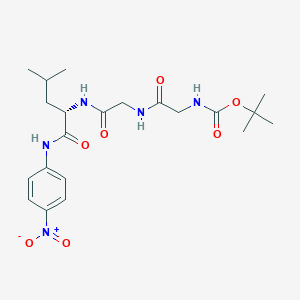
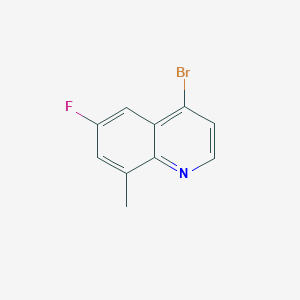
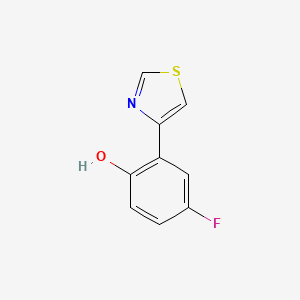
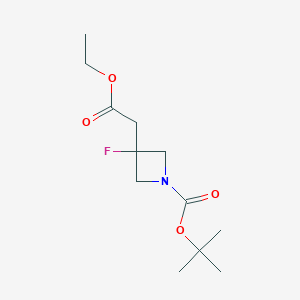
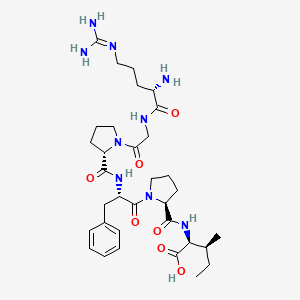
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
